molecular formula C17H27N3O3 B2543097 N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 848907-33-5

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2543097
CAS No.: 848907-33-5
M. Wt: 321.421
InChI Key: LVEKEIUGOGDUBJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione with cyclohexylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid

Uniqueness

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3/c1-12-7-9-17(10-8-12)15(22)20(16(23)19-17)11-14(21)18-13-5-3-2-4-6-13/h12-13H,2-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEKEIUGOGDUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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